molecular formula C8H7N3O2 B1265699 2-Methyl-6-nitro-2H-indazole CAS No. 6850-22-2

2-Methyl-6-nitro-2H-indazole

Cat. No.: B1265699
CAS No.: 6850-22-2
M. Wt: 177.16 g/mol
InChI Key: RJFYXEGJMSZKIR-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-2H-indazole is an organic compound belonging to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring

Biochemical Analysis

Biochemical Properties

2-Methyl-6-nitro-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when studying the compound’s biological activity and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of metabolic enzymes, thereby affecting the metabolic flux and levels of different metabolites . For example, this compound can inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to reduced inflammation . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into cells via specific membrane transporters, where it interacts with intracellular proteins and exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-2H-indazole can be achieved through various methods. One common approach involves the nitration of 2-methylindazole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 6-position of the indazole ring .

Another method involves the cyclization of appropriate precursors. For instance, 2-azidobenzaldehydes can be reacted with amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens or alkylating agents.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    6-Nitroindazole: Similar structure but lacks the methyl group at the 2-position.

    2-Methylindazole: Similar structure but lacks the nitro group at the 6-position.

    2H-Indazole: The parent compound without any substituents.

Uniqueness

2-Methyl-6-nitro-2H-indazole is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFYXEGJMSZKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218627
Record name 2H-Indazole, 2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6850-22-2
Record name 2-Methyl-6-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitroindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6850-22-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Indazole, 2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitroindazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of atoms in 2-Methyl-6-nitro-2H-indazole?

A1: The research indicates that this compound exhibits a nearly planar molecular structure. [] This means the atoms within the molecule primarily lie within a single plane, with only a slight deviation observed. The maximum deviation from this plane is noted to be 0.0484 Å, attributed to the methyl carbon atom. []

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